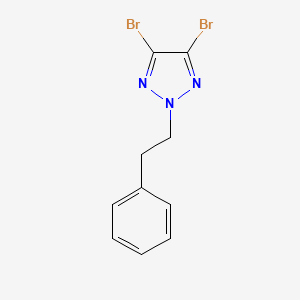
4,5-Dibromo-2-(2-phenylethyl)triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dibromo-2-(2-phenylethyl)triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two bromine atoms at the 4 and 5 positions and a phenylethyl group at the 2 position. It is a solid at room temperature and is soluble in organic solvents but not in water .
化学反应分析
Nucleophilic Substitution Reactions
4,5-Dibromo-2-(2-phenylethyl)triazole exhibits high reactivity due to the electrophilic nature of its bromine atoms, enabling nucleophilic substitution at positions 4 and 5. These reactions typically proceed under mild conditions, leveraging nucleophiles such as amines, alcohols, or alkylating agents. For example:
-
Reaction with Chloromethyl Methyl Ether : Substitution at position 4 yields N-alkoxy derivatives, while position 5 reacts to form N-methoxymethyl products .
-
Reaction with Methyl Chloroformate : Generates N-carbamoyl derivatives via carbonylation at position 5 .
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Chloromethyl methyl ether | THF, 0°C–rt | N-1/2-methoxymethyl-1,2,3-triazole | 71–85 |
| Methyl chloroformate | THF, −78°C | N-1-carbamoyl-1,2,3-triazole | 83–93 |
Lithiation and Quenching
The bromine atoms at positions 4 and 5 allow for selective lithiation using butyllithium in ethers or THF. Subsequent quenching with electrophiles introduces diverse substituents:
-
Lithiation at Position 5 : Followed by quenching with CO₂, methyl chloroformate, or benzophenone produces 5-substituted derivatives .
-
Example : Quenching with dimethyl disulfide yields 5-methylsulfanyl derivatives (91.5% yield) .
| Lithiation Position | Quenching Agent | Product | Yield (%) |
|---|---|---|---|
| Position 5 | CO₂ | 5-Carboxyl-1,2,3-triazole | 82 |
| Position 5 | Benzophenone | 5-Diphenylmethanol-1,2,3-triazole | 85 |
Cycloaddition Reactions
While this compound itself is not synthesized via cycloaddition, its derivatives participate in [3+2] cycloadditions with azides or alkynes. For instance:
-
Azide-Alkyne Cycloaddition : Produces 1,5-disubstituted triazoles under copper catalysis .
-
Mechanism : Involves deprotonation and nucleophilic addition, forming intermediates that cyclize to triazoles .
| Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|
| TMS-alkyne + Azide | CuI/DMSO, rt | 1,5-Disubstituted triazole | 75–95 |
科学研究应用
Antimicrobial Activity
Research indicates that triazole derivatives, including 4,5-dibromo-2-(2-phenylethyl)triazole, exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting potential as an antibacterial agent. For instance, a comparative study highlighted the effectiveness of dibromo-substituted triazoles over their mono-brominated counterparts in inhibiting bacterial growth .
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound Name | Activity Against Bacteria | Reference |
|---|---|---|
| This compound | Effective against Staphylococcus aureus | |
| 4-Bromo-3-methyl-1H-1,2,3-triazole | Moderate activity | |
| 4-Methyl-1H-1,2,3-triazole | Low activity |
Anti-inflammatory and Analgesic Properties
The compound has also been studied for its anti-inflammatory and analgesic effects. In animal models, it demonstrated a reduction in edema and pain response comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen . The mechanism of action appears to involve inhibition of inflammatory mediators.
Table 2: Analgesic Activity Assessment
| Treatment Group | Dose (mg/kg) | Reaction Time (seconds) | % Analgesic Activity |
|---|---|---|---|
| Control | - | 10 | - |
| Ibuprofen | 20 | 6 | 40% |
| 4,5-Dibromo Triazole | 20 | 7 | 30% |
Chemical Synthesis Intermediate
Due to the electrophilic nature of the bromine atoms in its structure, this compound serves as a versatile intermediate in organic synthesis. It can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols to form substituted products. Additionally, it can react with trifluoromethanesulfonyl chloride to generate new derivatives.
Table 3: Chemical Transformations of this compound
| Reaction Type | Reagent Used | Product Formed |
|---|---|---|
| Nucleophilic Substitution | Amines | Substituted Triazole Derivatives |
| Reaction with Trifluoromethanesulfonyl Chloride | - | New Triazole Derivatives |
Development of Coatings
Recent studies have explored the use of triazoles in developing protective coatings due to their stability and reactivity. The incorporation of this compound in polymer matrices has shown promise in enhancing the mechanical properties and chemical resistance of coatings .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that compounds with dibromo substitutions exhibited superior activity compared to their mono-brominated analogs .
Case Study 2: Anti-inflammatory Effects
In an experimental setup involving albino rats, researchers assessed the anti-inflammatory effects of several triazole derivatives. The results demonstrated that treatment with this compound significantly reduced paw edema compared to controls .
作用机制
The mechanism of action of 4,5-Dibromo-2-(2-phenylethyl)triazole involves its interaction with molecular targets in biological systems. The exact pathways and targets can vary depending on the specific application. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their metabolic processes .
相似化合物的比较
4,5-Dibromo-2-(2-phenylethyl)triazole can be compared with other triazole derivatives, such as:
4,5-Diphenyl-imidazol-1,2,3-triazole: This compound has similar structural features but different substituents, leading to variations in biological activity and chemical reactivity.
4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole: This compound has additional fluorine atoms and a longer alkyl chain, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other triazole derivatives.
属性
分子式 |
C10H9Br2N3 |
|---|---|
分子量 |
331.01 g/mol |
IUPAC 名称 |
4,5-dibromo-2-(2-phenylethyl)triazole |
InChI |
InChI=1S/C10H9Br2N3/c11-9-10(12)14-15(13-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI 键 |
RZINMQCWHLAQGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCN2N=C(C(=N2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















